Cas no 1505587-18-7 (2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone)
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone
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- MDL: MFCD24141495
- Inchi: 1S/C8H5Cl2FO2/c9-4-1-2-5(11)8(10)7(4)6(13)3-12/h1-2,12H,3H2
- InChI Key: NZOSEIRSTMDZNE-UHFFFAOYSA-N
- SMILES: C(=O)(C1=C(Cl)C=CC(F)=C1Cl)CO
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D777570-1g |
2',6'-Dichloro-3'-fluoro-2-hydroxyacetophenone |
1505587-18-7 | 95% | 1g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | D777570-1g |
2',6'-Dichloro-3'-fluoro-2-hydroxyacetophenone |
1505587-18-7 | 95% | 1g |
$715 | 2025-02-19 | |
| eNovation Chemicals LLC | D777570-1g |
2',6'-Dichloro-3'-fluoro-2-hydroxyacetophenone |
1505587-18-7 | 95% | 1g |
$715 | 2025-02-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY131020-1g |
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone |
1505587-18-7 | ≥95% | 1g |
¥5500.00 | 2025-04-18 |
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone Suppliers
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone
Recent Advances in the Study of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone (CAS: 1505587-18-7)
The compound 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone (CAS: 1505587-18-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique halogenated and hydroxyacetophenone structure, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a key intermediate in drug development.
One of the primary areas of interest is the role of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the structural features of this compound make it a valuable scaffold for designing potent inhibitors. Recent research has explored its utility in the development of selective inhibitors for specific kinase isoforms, which could lead to more targeted therapies with fewer side effects.
In addition to its applications in kinase inhibition, 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone has been investigated for its antimicrobial properties. Studies have shown that halogenated acetophenones exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine and chlorine atoms in this compound enhances its lipophilicity and membrane permeability, contributing to its efficacy against resistant bacterial strains. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
The synthetic pathways for 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone have also been a focus of recent research. Optimized methods for its production have been developed to improve yield and purity, which are critical for its use in pharmaceutical applications. Green chemistry approaches, such as catalytic halogenation and solvent-free reactions, have been employed to minimize environmental impact while maintaining high efficiency. These advancements are expected to facilitate the large-scale production of this compound for further preclinical and clinical studies.
Furthermore, computational studies have provided insights into the molecular interactions of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone with biological targets. Molecular docking and dynamics simulations have revealed key binding modes and affinity profiles, aiding in the rational design of derivatives with enhanced activity and selectivity. These in silico approaches complement experimental studies and accelerate the drug discovery process.
In conclusion, 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone (CAS: 1505587-18-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial activity, and synthetic chemistry highlight its potential as a valuable tool in drug development. Continued research and optimization of this compound and its derivatives are expected to yield significant therapeutic advancements in the coming years.
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